![molecular formula C18H17NO9S B2750146 7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid CAS No. 1209657-35-1](/img/structure/B2750146.png)

7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

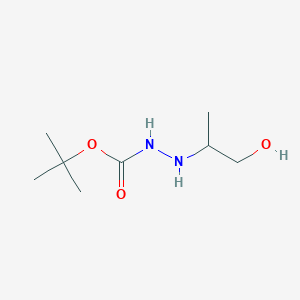

This compound, also known by its CAS Number: 1209657-35-1, is a chemical with a molecular weight of 423.4 . It is a powder at room temperature .

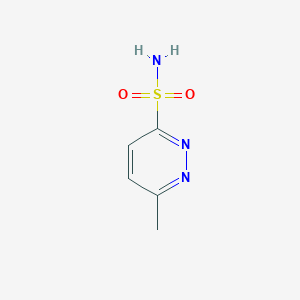

Molecular Structure Analysis

The molecular formula of this compound is C18H17NO9S . The InChI Code is 1S/C18H17NO9S/c1-2-25-18(22)19-11-4-3-5-12(8-11)28-29(23,24)13-9-14(17(20)21)16-15(10-13)26-6-7-27-16/h3-5,8-10H,2,6-7H2,1H3,(H,19,22)(H,20,21) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Sulfonyl-bridged oligo(benzoic acid)s : These compounds exhibit high extractability toward lanthanoid ions, with potential applications in metal extraction. Their synthesis involves palladium-catalyzed methoxycarbonylation and subsequent hydrolysis and oxidation steps. X-ray analysis has revealed supramolecular structures formed through hydrogen bonding, indicating their utility in constructing intricate molecular architectures (Morohashi et al., 2014).

Organic acid–base adducts : The synthesis of crystalline organic salts from acidic components and bis(benzimidazole) has been characterized, showing extensive hydrogen bonding and noncovalent interactions. These findings are crucial for understanding molecular assembly and designing new materials with specific properties (Jin et al., 2014).

Environmental Applications

Electrolysis of bisazo dyes : Research into the electrolysis of Reactive Black 5 dye has identified sulfonyl aromatic alcohols as products, providing insights into the degradation pathways of azo dyes in the environment. This study contributes to understanding dye degradation and potential environmental remediation strategies (Elizalde-González et al., 2012).

Sulfonated thin-film composite membranes : Novel sulfonated aromatic diamine monomers have been used to prepare nanofiltration membranes with improved water flux, demonstrating their application in dye solution treatment. This research highlights the role of sulfonated compounds in enhancing water treatment technologies (Liu et al., 2012).

Chemical Degradation and Transformation

- Microbial degradation of sulfonamides : A study on Microbacterium sp. strain BR1 reveals an unusual degradation pathway for sulfamethoxazole, involving ipso-hydroxylation and fragmentation. This process indicates a microbial strategy to eliminate sulfonamide antibiotics, relevant for addressing antibiotic resistance propagation (Ricken et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

7-[3-(ethoxycarbonylamino)phenoxy]sulfonyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO9S/c1-2-25-18(22)19-11-4-3-5-12(8-11)28-29(23,24)13-9-14(17(20)21)16-15(10-13)26-6-7-27-16/h3-5,8-10H,2,6-7H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXVKJLXMTUWND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C3C(=C2)OCCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2750066.png)

![N-(3,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2750071.png)

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)

![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)